molecular formula C16H22ClN2Rh- B1232407 Cyclooctadiene-(2-pyridinalethylimine)rhodamine I CAS No. 98716-30-4

Cyclooctadiene-(2-pyridinalethylimine)rhodamine I

Cat. No.: B1232407
CAS No.: 98716-30-4
M. Wt: 380.72 g/mol
InChI Key: DKWWSBSOARYWOW-ONEVTFJLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclooctadiene-(2-pyridinalethylimine)rhodamine I is a complex organometallic compound that features a rhodium center coordinated to a cyclooctadiene ligand and a 2-pyridinalethylimine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctadiene-(2-pyridinalethylimine)rhodamine I typically involves the reaction of rhodium chloride with cyclooctadiene and 2-pyridinalethylimine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general steps are as follows:

  • Dissolve rhodium chloride in a suitable solvent such as ethanol or methanol.
  • Add cyclooctadiene to the solution and stir the mixture at room temperature.
  • Introduce 2-pyridinalethylimine to the reaction mixture and continue stirring.
  • Allow the reaction to proceed for several hours, monitoring the progress using techniques such as thin-layer chromatography.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While the industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclooctadiene-(2-pyridinalethylimine)rhodamine I can undergo various chemical reactions, including:

    Oxidation: The rhodium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligand substitution reactions can occur, where the cyclooctadiene or 2-pyridinalethylimine ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Various ligands such as phosphines, amines, and halides.

Major Products Formed

    Oxidation: Higher oxidation state rhodium complexes.

    Reduction: Lower oxidation state rhodium complexes.

    Substitution: New rhodium complexes with different ligands.

Scientific Research Applications

Cyclooctadiene-(2-pyridinalethylimine)rhodamine I has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and polymerization.

    Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with biological molecules.

    Coordination Chemistry: It serves as a model compound for studying the coordination behavior of rhodium complexes.

Mechanism of Action

The mechanism of action of Cyclooctadiene-(2-pyridinalethylimine)rhodamine I involves the coordination of the rhodium center to various substrates, facilitating chemical transformations. The cyclooctadiene and 2-pyridinalethylimine ligands stabilize the rhodium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctadiene-(2-pyridinalethylimine)iridium I: Similar structure but with iridium instead of rhodium.

    Cyclooctadiene-(2-pyridinalethylimine)palladium I: Similar structure but with palladium instead of rhodium.

    Cyclooctadiene-(2-pyridinalethylimine)platinum I: Similar structure but with platinum instead of rhodium.

Uniqueness

Cyclooctadiene-(2-pyridinalethylimine)rhodamine I is unique due to the specific properties imparted by the rhodium center, which can exhibit different reactivity and stability compared to its iridium, palladium, and platinum counterparts. This uniqueness makes it particularly valuable in catalysis and material science applications.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;N-ethyl-1-pyridin-2-ylmethanimine;rhodium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.C8H12.ClH.Rh/c1-2-9-7-8-5-3-4-6-10-8;1-2-4-6-8-7-5-3-1;;/h3-7H,2H2,1H3;1-2,7-8H,3-6H2;1H;/p-1/b;2-1-,8-7-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWWSBSOARYWOW-ONEVTFJLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=CC=CC=N1.C1CC=CCCC=C1.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=CC1=CC=CC=N1.C1/C=C\CC/C=C\C1.[Cl-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98716-30-4
Record name Cyclooctadiene-(2-pyridinalethylimine)rhodamine I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098716304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.